

An In-Depth Technical Guide to 1,2,4-Trichloro-2-butene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,2,4-Trichloro-2-butene

CAS No.: 2431-54-1

Cat. No.: B1195492

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2,4-trichloro-2-butene**, a halogenated alkene of interest in synthetic organic chemistry. This document delineates its fundamental chemical identity, including its confirmed CAS number and IUPAC nomenclature. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes established principles of chemical reactivity, drawing parallels with closely related analogs to project its physicochemical properties, potential synthetic routes, and characteristic reactions. The guide further explores the broader context of chlorinated butenes as versatile intermediates and the strategic role of allylic chlorides in nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry. Particular emphasis is placed on the potential utility of such scaffolds in the design and synthesis of novel chemical entities for drug discovery and development. Safety protocols, extrapolated from data on analogous chlorinated hydrocarbons, are also presented to ensure safe handling and use in a laboratory setting.

Chemical Identity and Nomenclature

The subject of this guide is the specific constitutional isomer of trichlorobutene with the molecular formula $C_4H_5Cl_3$.

CAS Number

The Chemical Abstracts Service (CAS) registry number for **1,2,4-Trichloro-2-butene** is 2431-54-1.[1][2][3] This identifier is crucial for unambiguous identification in databases and regulatory documents.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1,2,4-trichlorobut-2-ene.[4]

Molecular Structure and Isomerism

1,2,4-Trichloro-2-butene possesses a four-carbon chain with a double bond between the second and third carbon atoms. Chlorine atoms are substituted at the first, second, and fourth carbon positions. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers. It is important to distinguish this compound from its isomers, such as 2,3,4-trichloro-1-butene (CAS 2431-50-7) and 1,2,4-trichloro-1-butene (CAS 59740-68-0), as their chemical and physical properties will differ.

Identifier	Value	Source
CAS Number	2431-54-1	Angene Chemical[1], Smolecule[2], ChemInfo Public[3]
IUPAC Name	1,2,4-trichlorobut-2-ene	Alfa Chemistry[4]
Molecular Formula	$C_4H_5Cl_3$	Angene Chemical[1]
Molecular Weight	159.44 g/mol	Angene Chemical[1]

Physicochemical Properties (Projected)

Specific, experimentally determined physical and chemical properties for **1,2,4-trichloro-2-butene** are not readily available in the literature. However, by examining related chlorinated butenes, we can project certain characteristics.

- Physical State: Likely a colorless liquid at room temperature.[5]
- Boiling Point: Expected to be in the range of other trichlorobutenes, which is approximately 174.6°C for 2,3,4-trichloro-1-butene.[2]
- Density: Expected to be denser than water, similar to other chlorinated hydrocarbons. For instance, the density of 2,3,4-trichloro-1-butene is approximately 1.285 g/cm³. [2]
- Solubility: Predicted to have low solubility in water but good solubility in organic solvents such as benzene and chloroform.[2]

Synthesis and Reactivity

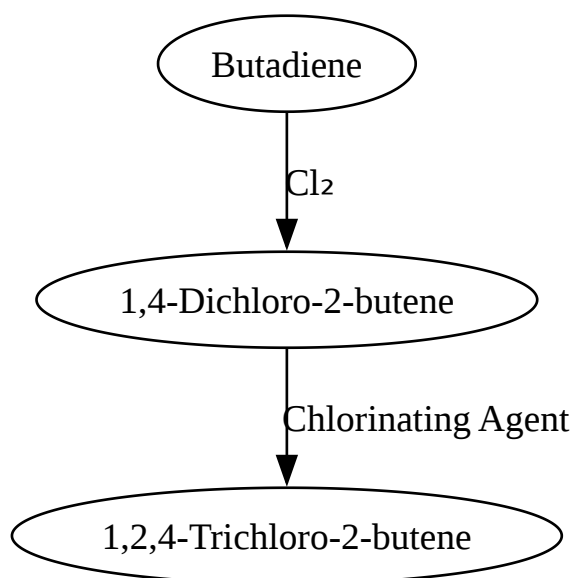
Potential Synthetic Pathways

While a specific, optimized synthesis for **1,2,4-trichloro-2-butene** is not detailed in readily available literature, plausible synthetic routes can be proposed based on established reactions of alkenes and their derivatives.

A logical starting point is the chlorination of butadiene, which is known to produce 1,4-dichloro-2-butene.[6] Further chlorination of this precursor could potentially yield the desired trichlorinated product.

A potential, though unverified, synthetic protocol could be as follows:

- Chlorination of Butadiene: Introduce chlorine gas to a solution of butadiene in an inert solvent at low temperature to favor the formation of 1,4-dichloro-2-butene.
- Purification: Isolate the 1,4-dichloro-2-butene from the reaction mixture via distillation.
- Further Chlorination: React the purified 1,4-dichloro-2-butene with a suitable chlorinating agent under controlled conditions to introduce a third chlorine atom. The regioselectivity of this step would be critical in determining the final isomer distribution.



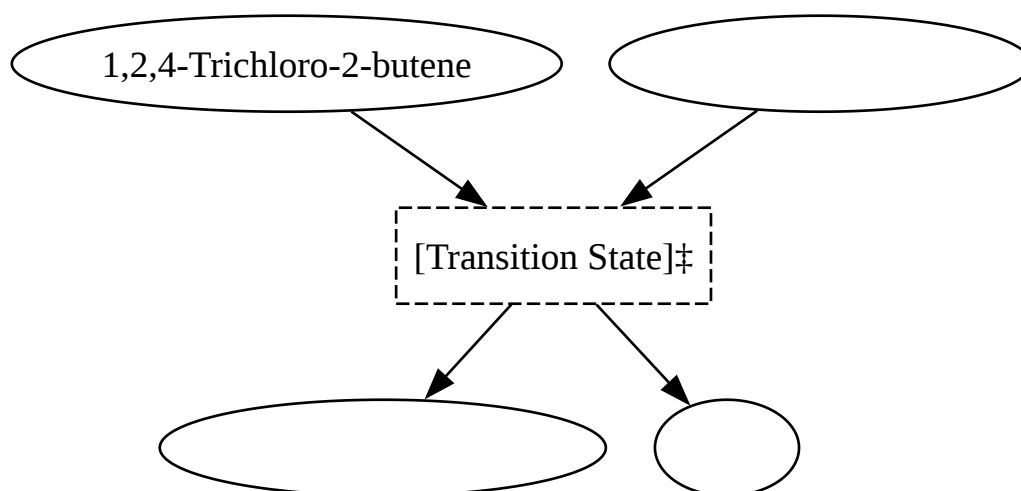
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Chemical Reactivity

The reactivity of **1,2,4-trichloro-2-butene** is dictated by the presence of two key functional groups: a carbon-carbon double bond and allylic and vinylic chlorine atoms.

The chlorine atom at the 4-position is an allylic chloride. Allylic halides are known to be particularly reactive in nucleophilic substitution reactions ($\text{S}_{\text{N}}2$).^[7] This enhanced reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent π -system of the double bond.^{[8][9]}

The chlorine atoms at the 1- and 2-positions are vinylic and allylic, respectively. The vinylic chloride is generally less reactive towards nucleophilic substitution.



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Applications in Drug Discovery and Development

While there are no documented instances of **1,2,4-trichloro-2-butene** being directly used in the synthesis of a marketed drug, its structural motifs are of significant interest to medicinal chemists. The introduction of chlorine atoms into organic molecules is a well-established strategy for modulating the biological activity and physicochemical properties of a lead compound.^[10]

Chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[11] The reactive allylic chloride handle in **1,2,4-trichloro-2-butene** makes it a potentially useful building block for introducing a butenyl scaffold into a larger molecule through nucleophilic substitution. This could be advantageous in the synthesis of complex natural products or their analogs, or in the generation of libraries of compounds for high-throughput screening.

Chlorinated butenes, in general, serve as precursors in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.^[12] This highlights their utility as versatile chemical intermediates.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1,2,4-trichloro-2-butene** is not readily available. Therefore, it must be handled with the utmost caution, assuming it possesses hazards similar

to or greater than related chlorinated alkenes like 1,4-dichloro-2-butene.

Potential Hazards:

- Toxicity: Highly toxic if swallowed, in contact with skin, or if inhaled.[13]
- Corrosivity: Causes severe skin burns and eye damage.[13]
- Carcinogenicity: May cause cancer.[13]
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]

Recommended Safety Precautions:

- Engineering Controls: Work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves.
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Clothing: Wear a lab coat and closed-toe shoes.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

1,2,4-Trichloro-2-butene, identified by CAS number 2431-54-1, is a halogenated alkene with significant potential as a synthetic intermediate. Its reactivity, particularly at the allylic chloride position, makes it a candidate for a variety of nucleophilic substitution reactions. While specific data on its properties and synthesis are scarce, its projected characteristics and the known

utility of related chlorinated compounds suggest its potential value in organic synthesis and, by extension, in the development of new chemical entities for pharmaceutical and other applications. Due to its presumed high toxicity, stringent safety protocols must be followed during its handling and use. Further research into the specific properties and reactivity of this compound is warranted to fully elucidate its potential.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2,4-Trichloro-2-butene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195492/docs#an-in-depth-technical-guide-to-1-2-4-trichloro-2-butene\]](https://www.benchchem.com/product/b1195492/docs#an-in-depth-technical-guide-to-1-2-4-trichloro-2-butene)

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